N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(1-ETHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a quinoline moiety, which is often associated with biological activity, and a trifluoromethyl group, which can enhance the compound’s metabolic stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ETHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, where an isatin reacts with an enamine.
Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions.
Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with a sulfonyl chloride to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could target the carbonyl group in the quinoline ring.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety could intercalate with DNA, while the sulfonamide group might inhibit enzyme activity by mimicking the natural substrate.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Quinoline Derivatives: Compounds like chloroquine, used as antimalarials.
Trifluoromethyl Compounds: Molecules like fluoxetine, which benefit from the trifluoromethyl group’s metabolic stability.
Uniqueness
N-(1-ETHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is unique due to its combination of a quinoline core, an ethyl group, a trifluoromethyl group, and a sulfonamide moiety. This combination can result in unique biological activities and chemical properties.
Properties
Molecular Formula |
C18H17F3N2O3S |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H17F3N2O3S/c1-2-23-16-9-6-14(11-12(16)3-10-17(23)24)22-27(25,26)15-7-4-13(5-8-15)18(19,20)21/h4-9,11,22H,2-3,10H2,1H3 |
InChI Key |
IAVUODDLAHJREP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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